1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Description
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a 4-fluorophenyl group and at position 5 with a trifluoromethyl (-CF₃) group. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the electron-withdrawing -CF₃ group influences electronic density and reactivity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXLFFHIEPALJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610796 | |
| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-03-3 | |
| Record name | 1H-Pyrazole, 1-(4-fluorophenyl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with trifluoroacetic acid to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives.
Scientific Research Applications
Biological Applications
The biological significance of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is notable, particularly in the context of enzyme inhibition and receptor binding studies.
Enzyme Inhibition
Research has shown that this compound exhibits inhibitory effects on various enzymes. For instance:
- Sterol 14-Demethylase Inhibition : This enzyme is crucial for sterol biosynthesis in fungi. The compound has been evaluated for its ability to inhibit this enzyme, demonstrating potential as an antifungal agent against Naegleria fowleri, a pathogen responsible for severe brain infections .
Antimicrobial Activity
Studies have indicated that the compound possesses antimicrobial properties, making it a candidate for further exploration in drug development aimed at treating bacterial infections.
Industrial Applications
In addition to its biological applications, this compound finds utility in various industrial contexts:
- Agrochemicals : The compound is being investigated for use in agricultural chemicals due to its potential effectiveness as a pesticide or herbicide.
- Material Science : Its unique chemical properties allow for the development of materials with enhanced thermal stability and chemical resistance, useful in manufacturing processes.
Case Studies and Research Findings
Several studies have documented the properties and applications of this compound:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
- 3-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole This positional isomer shifts the fluorophenyl group to position 3. For example, crystallographic studies of analogous compounds (e.g., 1-(4-methoxyphenyl)-3-CF₃-pyrazole) reveal space group P-1 and specific molecular conformations , suggesting that substituent positioning significantly impacts solid-state packing .
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-1H-pyrazole
Replacing the fluorophenyl with chlorophenyl and methoxyphenyl groups introduces larger, more polar substituents. Chlorine increases lipophilicity (higher logP) compared to fluorine, while the methoxy group enhances solubility via hydrogen bonding. Such substitutions may modulate bioavailability and target affinity .
Heterocyclic Hybrids
4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-triazolyl-dihydropyrazolyl)thiazoles (Compounds 4 and 5)
These hybrid structures integrate pyrazole with thiazole and triazole rings. Despite isostructural crystallography (space group P-1), halogen substitutions (Cl vs. F) necessitate slight packing adjustments. The extended conjugation in these hybrids may enhance π-π stacking interactions, relevant for materials science or enzyme inhibition .Celecoxib Analogues
Celecoxib, a COX-2 inhibitor, shares the 3-CF₃-pyrazole core but includes a sulfonamide group critical for activity. The absence of this group in 1-(4-fluorophenyl)-5-CF₃-pyrazole likely limits COX-2 affinity but highlights the pyrazole scaffold’s versatility in drug design .
Fluorinated Derivatives
3-(4-Fluorophenyl)-1-(3,3,3-trifluoropropenyl)-5-fluoro-1H-pyrazole
This compound features additional fluorine atoms and a propenyl chain, further increasing metabolic stability and rigidity. Such modifications are common in agrochemicals and pharmaceuticals to resist oxidative degradation .- However, reduced aromaticity may lower thermal stability .
Physicochemical and Structural Properties
Biological Activity
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole scaffold is well-known for its pharmacological potential, including anti-inflammatory, antimicrobial, and antiparasitic properties. This article reviews the biological activity of this specific pyrazole derivative, emphasizing its synthesis, pharmacological effects, and structure-activity relationships.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. A notable method includes the Michael-type addition reaction, which allows for the introduction of various substituents on the pyrazole ring to enhance biological activity .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In particular, derivatives have shown significant selectivity towards COX-2 over COX-1, with selectivity indices indicating reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .
Table 1: Selectivity and Efficacy of Pyrazole Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 5.40 | 0.01 | >344 |
| Celecoxib | 0.25 | 0.05 | 5 |
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Research indicates that pyrazole derivatives exhibit bactericidal activity against various pathogens, including Botrytis cinerea, a common plant pathogen. The effective concentration (EC50) values for some derivatives were reported to be lower than those of established fungicides, indicating superior efficacy .
Table 2: Bactericidal Activity Against Botrytis cinerea
| Compound | EC50 (μg/mL) |
|---|---|
| This compound | <0.06 |
| Boscalid | 3.95 |
Antiparasitic Activity
In addition to its anti-inflammatory and antimicrobial properties, this compound has shown promise in antiparasitic applications. Studies have evaluated its efficacy against Leishmania and Trypanosoma species, which are responsible for leishmaniasis and Chagas disease, respectively. The presence of trifluoromethyl groups has been linked to enhanced activity against these pathogens due to improved lipophilicity and bioavailability .
Table 3: Antiparasitic Efficacy
| Compound | Pathogen | IC50 (μM) |
|---|---|---|
| This compound | Leishmania amazonensis | <10 |
| Triazole Derivative | Trypanosoma cruzi | 15 |
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles is significantly influenced by their structural modifications. The introduction of electron-withdrawing groups such as trifluoromethyl enhances lipophilicity and may improve binding affinity to biological targets. Conversely, substituents on the aryl ring can modulate selectivity and potency against specific enzymes or receptors .
Case Studies
A recent study investigated a series of substituted pyrazoles for their anti-inflammatory properties using an in vivo model of carrageenan-induced paw edema in rats. The results indicated that compounds similar to this compound exhibited significant reductions in edema compared to control groups, demonstrating their potential as therapeutic agents in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via condensation reactions of fluorinated aryl hydrazines with trifluoromethyl ketones or via cyclization of α,β-unsaturated trifluoromethyl carbonyl intermediates. For example, ultrasound-assisted synthesis (non-conventional method) improves reaction efficiency by enhancing reagent mixing and reducing reaction time compared to conventional thermal methods . Key steps include:
- Use of trifluoroacetic acid/methanol mixtures to facilitate tautomerization during crystallization .
- Alkaline conditions for formaldehyde-mediated alkylation in multi-step protocols .
Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?
- Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving tautomeric forms (e.g., keto vs. enol) and intermolecular interactions . Complementary methods include:
- NMR (¹H/¹³C, ¹⁹F) to confirm substituent positions and purity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Key Findings : The asymmetric unit often reveals dihedral angles between fluorophenyl and pyrazole rings (e.g., 33.10° and 79.57° in related derivatives ), impacting molecular packing.
Advanced Research Questions
Q. How does tautomerism affect the reactivity and biological activity of this compound?
- Mechanism : The compound undergoes enol-to-keto tautomerism during crystallization, driven by proton transfer and electron reorganization. The keto form is thermodynamically stable in the solid state, while the enol form may dominate in solution .
- Implications : Tautomeric states influence hydrogen-bonding networks (e.g., N–H⋯O/F interactions ) and pharmacological target binding. For instance, keto forms may enhance interactions with hydrophobic enzyme pockets.
Q. What computational strategies are used to predict structure-activity relationships (SAR) for fluorinated pyrazole derivatives?
- Methods :
- Density Functional Theory (DFT) to calculate electrostatic potential surfaces, highlighting electron-deficient regions (e.g., CF₃ groups) for nucleophilic attack .
- Molecular docking to simulate binding with targets like p38 kinase or antimicrobial enzymes .
- Case Study : Fluorine atoms enhance binding affinity to A3 adenosine receptors due to their electronegativity and small size, as shown in SAR studies of analogous compounds .
Q. How do crystallographic data resolve contradictions in reported biological activities of structurally similar pyrazoles?
- Analysis : Discrepancies in antimicrobial activity (e.g., against Staphylococcus aureus) arise from:
- Substituent positioning: Para-fluorophenyl groups improve membrane permeability vs. meta-substituted analogs .
- Crystal packing effects: π–π stacking (e.g., 3.63 Å between pyrazole rings ) may reduce solubility, altering bioavailability.
- Resolution : Cross-referencing SCXRD data with bioassay results identifies steric hindrance or hydrogen-bonding deficiencies in less active derivatives .
Methodological Challenges and Solutions
Q. What strategies mitigate synthetic challenges in introducing trifluoromethyl groups to pyrazole cores?
- Approach :
- Use of trifluoromethylation reagents (e.g., CF₃Cl) under inert atmospheres to avoid side reactions .
- Microwave-assisted synthesis to reduce decomposition of thermally sensitive intermediates .
Q. How are intermolecular interactions leveraged to design co-crystals or salts for improved pharmacokinetics?
- Design : Co-crystallization with trifluoroacetate anions enhances solubility via ionic interactions while retaining antimicrobial activity .
- Example : The title compound forms hydrogen-bonded slabs (R₄⁴(14) motif) with anions, improving dissolution rates in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
